1,2,3-Trimethoxy-5-[2-(4-methoxyphenyl)ethenyl]benzene
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Overview
Description
3,4,4’,5-Tetramethoxystilbene is a synthetic compound that belongs to the stilbene family. It is a methylated derivative of resveratrol, a naturally occurring polyphenol found in various plants. This compound has gained significant attention due to its potent biological activities, particularly its anti-cancer properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,4,4’,5-Tetramethoxystilbene typically involves the Perkin reaction, which is a condensation reaction between an aromatic aldehyde and an acid anhydride in the presence of a base. The starting materials for this synthesis are usually 3,4,5-trimethoxybenzaldehyde and 4-methoxybenzyl bromide. The reaction is carried out under reflux conditions in an organic solvent such as toluene or xylene .
Industrial Production Methods
Industrial production of 3,4,4’,5-Tetramethoxystilbene follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity. This includes controlling temperature, reaction time, and the concentration of reagents. The final product is purified using techniques such as recrystallization or chromatography .
Chemical Reactions Analysis
Types of Reactions
3,4,4’,5-Tetramethoxystilbene undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include sodium borohydride and lithium aluminum hydride.
Substitution: This reaction involves the replacement of one functional group with another.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Bromine in carbon tetrachloride.
Major Products Formed
Oxidation: Formation of corresponding quinones.
Reduction: Formation of corresponding dihydro derivatives.
Substitution: Formation of halogenated derivatives.
Scientific Research Applications
Chemistry: Used as a precursor in the synthesis of other biologically active compounds.
Biology: Studied for its effects on cellular processes such as apoptosis and cell cycle regulation.
Medicine: Investigated for its anti-cancer, anti-inflammatory, and anti-angiogenic properties.
Industry: Potential use in the development of new pharmaceuticals and therapeutic agents
Mechanism of Action
The mechanism of action of 3,4,4’,5-Tetramethoxystilbene involves multiple molecular targets and pathways:
Inhibition of VEGFR2: This compound inhibits the phosphorylation of VEGFR2, a key receptor in the angiogenesis pathway.
Induction of Apoptosis: It induces apoptosis in cancer cells by activating caspases and increasing the expression of pro-apoptotic proteins.
Inhibition of NF-κB: It suppresses the activation of NF-κB, a transcription factor involved in inflammation and cancer progression
Comparison with Similar Compounds
3,4,4’,5-Tetramethoxystilbene is often compared with other stilbene derivatives such as:
Resveratrol: A natural polyphenol with similar biological activities but lower potency.
Pterostilbene: A dimethylated derivative of resveratrol with enhanced bioavailability and potency.
3,4’,5-Trimethoxystilbene: Another methylated derivative with potent anti-cancer properties
Properties
IUPAC Name |
1,2,3-trimethoxy-5-[2-(4-methoxyphenyl)ethenyl]benzene |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20O4/c1-19-15-9-7-13(8-10-15)5-6-14-11-16(20-2)18(22-4)17(12-14)21-3/h5-12H,1-4H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GGFQQRXTLIJXNY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C=CC2=CC(=C(C(=C2)OC)OC)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID201341726 |
Source
|
Record name | 3,4,5,4'-Tetramethoxystilbene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID201341726 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
300.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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